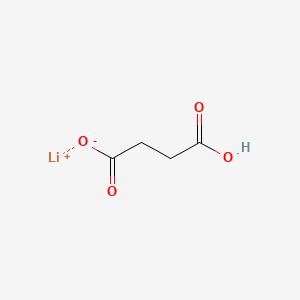

Monolithium succinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17229-80-0 |

|---|---|

Molecular Formula |

C4H5LiO4 |

Molecular Weight |

124.0 g/mol |

IUPAC Name |

lithium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |

InChI Key |

LQNUMILKBSMSMM-UHFFFAOYSA-M |

SMILES |

[Li+].C(CC(=O)[O-])C(=O)O |

Canonical SMILES |

[Li+].C(CC(=O)[O-])C(=O)O |

Other CAS No. |

17229-80-0 16090-09-8 |

Pictograms |

Irritant |

Synonyms |

lithium succinate |

Origin of Product |

United States |

Advanced Structural Elucidation of Monolithium Succinate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a premier technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, angles, and intermolecular interactions. uhu-ciqso.esuni-ulm.derigaku.com While a dedicated study on a single crystal of pure monolithium succinate (B1194679) is not prominent in the surveyed literature, analysis of related structures and established principles allows for a detailed projection of its structural features.

The initial step in a single-crystal study is the determination of the unit cell parameters and the crystal system. fzu.cz This process defines the fundamental repeating unit of the crystal lattice. For instance, studies on lanthanide succinate complexes, [LnIII2(succinate)3(H2O)2]·0.5H2O, found them to be isomorphous, crystallizing in the monoclinic system with the space group I2/a. acs.org Similarly, L-Proline Succinate was found to belong to the monoclinic crystal system. sciepub.com For monolithium succinate, a successful crystallization would yield a unique set of unit cell parameters (a, b, c, α, β, γ) and a specific space group, which dictates the symmetry elements present in the crystal.

Table 1: Illustrative Crystallographic Data Obtainable from SC-XRD This table represents the type of data that would be generated from a single-crystal X-ray diffraction experiment on this compound.

| Parameter | Example Value/Information | Description |

| Chemical Formula | C₄H₅LiO₄ | The elemental composition of the compound. nih.gov |

| Formula Weight | 124.02 g/mol | The molar mass of the compound. epa.gov |

| Crystal System | e.g., Monoclinic, Orthorhombic | The crystal system defines the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | The set of symmetry operations applicable to the crystal structure. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the fundamental repeating unit of the crystal. |

| Volume (V) | ų | The volume of the unit cell. |

| Z | Integer (e.g., 2, 4, 8) | The number of formula units per unit cell. |

| Density (calculated) | g/cm³ | The theoretical density calculated from the crystallographic data. |

The succinate anion is conformationally flexible, primarily around the central C-C bond, allowing it to adopt trans (anti) or gauche conformations. researchgate.netacs.org

Trans Conformation: The two carboxylate groups are on opposite sides of the central C-C bond, leading to a more linear, extended structure.

Gauche Conformation: The carboxylate groups are rotated approximately 60° relative to each other, resulting in a folded structure.

While solution-state NMR studies show a preference for the gauche conformer for lithium succinate salts, influenced by solvent properties, the solid state freezes a single conformation. researchgate.netnih.gov In related crystal structures, the succinate ligand often acts as a bridge between metal centers, and its conformation is dictated by the packing forces and coordination requirements of the metal ion. acs.orggoogle.com Theoretical calculations on the succinate monoanion show that a gauche conformation allowing for an internal hydrogen bond is highly stable in the gas phase. acs.orgcaltech.edu A single-crystal structure of this compound would definitively resolve the adopted conformation in the solid state.

In the crystal lattice of this compound, the primary intermolecular force would be the ionic interaction between the lithium cation (Li⁺) and the carboxylate group (COO⁻) of the succinate monoanion. Lithium ions typically exhibit a tetrahedral or octahedral coordination environment, bonding to oxygen atoms from multiple succinate anions to form a coordination polymer. google.comrsc.org For example, in a complex of lithium succinate with isonicotinamide (B137802), lithium is tetrahedrally coordinated, forming chains that are linked by succinate anions into sheets. google.com

Furthermore, the monolithium salt contains a protonated carboxylic acid group (-COOH), making it a prime candidate for forming strong hydrogen bonds. caltech.edu This group can act as a hydrogen bond donor to the carboxylate oxygen of a neighboring anion, creating extensive chains or networks that stabilize the crystal packing. nih.govnih.gov

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is an essential tool for analyzing bulk crystalline materials. libretexts.org It provides a characteristic "fingerprint" of a crystalline phase, making it ideal for identification, purity assessment, and structural analysis. americanpharmaceuticalreview.comyoutube.com

A PXRD pattern plots diffraction intensity against the diffraction angle (2θ). The positions and intensities of the peaks are unique to a specific crystal structure. ncl.ac.uk For this compound, PXRD would be used to:

Confirm Phase Identity: By comparing the experimental pattern to a calculated pattern from single-crystal data or a database, one can confirm the material is indeed this compound. ncl.ac.uk

Assess Crystallinity: Sharp, well-defined peaks indicate a highly crystalline material, whereas broad, diffuse features suggest the presence of amorphous content or very small crystallites. malvernpanalytical.com

Detect Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. americanpharmaceuticalreview.com

A study on a related semiorganic material, lithium boro-succinate (LiBS), utilized powder XRD to analyze its crystal structure and determine lattice parameters. researchgate.net

While SC-XRD is the gold standard for structure determination, significant structural information can be extracted from high-quality powder data. If the crystal structure is approximately known (e.g., from a related compound), the Rietveld refinement method can be used to refine the unit cell parameters and atomic positions to best fit the experimental powder pattern. mdpi.com In cases where no single crystals are available, it is sometimes possible to solve a crystal structure ab initio (from the beginning) using only powder diffraction data, a process that can be aided by computational methods. rsc.org For this compound, this would be a viable path to its full structural elucidation in the absence of suitable single crystals.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystalline solid. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the complete crystal. The resulting surface, the Hirshfeld surface, provides a rich, visual representation of the molecule's immediate environment and the nature of the intermolecular contacts it forms with its neighbors.

The Hirshfeld surface is typically mapped with various properties to highlight specific aspects of the intermolecular interactions. One of the most common is the normalized contact distance, dnorm, which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate contacts shorter than the sum of van der Waals radii (close contacts, often hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii.

While a specific Hirshfeld surface analysis for this compound is not available in the current literature, analysis of closely related succinate salts provides significant insight into the expected intermolecular interactions. Studies on various metal-succinate complexes and other alkali metal succinates reveal a consistent pattern of interactions dominated by hydrogen bonds and other close contacts involving the carboxylate oxygen atoms and the hydrogen atoms of the succinate backbone.

For instance, in the crystal structures of other succinate derivatives, the primary contributions to the crystal packing are from O···H/H···O and H···H interactions. iucr.orgtulane.edu This indicates that hydrogen bonding and van der Waals forces are the major contributors to the stability of the crystal lattice.

Detailed Research Findings from Analogous Succinate Compounds

To illustrate the type of data obtained from a Hirshfeld surface analysis, the following table summarizes the percentage contributions of the most significant intermolecular contacts for a representative succinate compound, a nickel(II) succinate complex. iucr.orgtulane.edu These findings are typical for crystalline succinates and provide a strong model for the interactions expected in this compound.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Succinate Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 63.3 |

| O···H/H···O | 34.5 |

| C···H/H···C | 1.4 |

The data clearly indicates that the majority of close contacts are between hydrogen atoms (H···H), which is a common feature in organic crystals, reflecting the abundance of hydrogen atoms on the molecular surface. iucr.org The second most significant contribution comes from oxygen-hydrogen (O···H/H···O) contacts, which are indicative of hydrogen bonding between the carboxylate groups of the succinate anion and neighboring molecules. iucr.orgtulane.edu In the case of this compound, these would involve the carboxylate oxygens and hydrogens on adjacent succinate anions, as well as potential interactions with any water of hydration if present in the crystal structure.

The two-dimensional fingerprint plot is another powerful tool derived from the Hirshfeld surface analysis. It provides a summary of all intermolecular contacts in the crystal. The plot of di versus de shows distinct patterns characteristic of different types of interactions. For example, the sharp spikes in the lower region of the plot for the representative succinate are characteristic of strong O-H···O hydrogen bonds.

Table 2: Key Features of a 2D Fingerprint Plot for a Representative Succinate Compound

| Feature | Description | Implication for Intermolecular Interactions |

|---|---|---|

| Sharp Spikes at low di/de | Corresponds to O···H/H···O contacts | Indicates the presence of strong, directional hydrogen bonds. |

| Large, diffuse region at higher di/de | Represents H···H contacts | Reflects the prevalence of van der Waals forces and non-specific contacts. |

Comprehensive Spectroscopic Characterization of Monolithium Succinate

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. wikipedia.org These methods are instrumental in identifying functional groups, understanding the nature of the lithium-carboxylate interaction, and assessing intermolecular forces such as hydrogen bonding. americanpharmaceuticalreview.comspectroscopyonline.com

The monolithium succinate (B1194679) molecule contains distinct functional groups, each with characteristic vibrational frequencies. The primary groups are the carboxylate (COO⁻), the carboxylic acid (COOH), and the methylene (B1212753) (-CH₂-) backbone.

Key vibrational modes for monolithium succinate include:

O-H Stretching: A broad absorption band is expected in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid group. libretexts.org

C-H Stretching: The stretching vibrations of the methylene groups typically appear in the 2800-3000 cm⁻¹ range. libretexts.org

C=O Stretching: The carbonyl stretch of the carboxylic acid group is expected as a strong band around 1700-1725 cm⁻¹. libretexts.org

COO⁻ Asymmetric and Symmetric Stretching: These are crucial for understanding coordination and are discussed in detail below. The asymmetric stretch is typically found between 1550-1650 cm⁻¹, while the symmetric stretch occurs in the 1280-1440 cm⁻¹ region. 911metallurgist.comspecac.com

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond and O-H bending of the carboxylic acid group are typically found in the fingerprint region (below 1500 cm⁻¹). libretexts.org

CH₂ Bending: Methylene scissoring and rocking vibrations also appear in the fingerprint region. libretexts.org

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C backbone stretches, which may be weak or inactive in the IR spectrum. wikipedia.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H (in COOH) | Stretching (H-bonded) | 2500 - 3300 | Strong, Broad |

| C-H (in CH₂) | Stretching | 2800 - 3000 | Medium |

| C=O (in COOH) | Stretching | 1700 - 1725 | Strong |

| COO⁻ (carboxylate) | Asymmetric Stretching (νas) | 1550 - 1650 | Strong |

| COO⁻ (carboxylate) | Symmetric Stretching (νs) | 1280 - 1440 | Medium-Strong |

The interaction between the lithium cation (Li⁺) and the carboxylate group (COO⁻) can be elucidated by analyzing the positions of the asymmetric (ν_as) and symmetric (ν_s) stretching bands of the carboxylate. The frequency separation between these two bands, Δν = (ν_as - ν_s), is particularly sensitive to the coordination mode. acs.org

There are four primary coordination modes for metal carboxylates: ionic, unidentate, bidentate (chelating), and bridging. 911metallurgist.comnih.gov

Ionic: Observed in alkali metal salts where the metal cation is associated equally with both oxygen atoms. 911metallurgist.com

Unidentate: Only one oxygen atom coordinates with the metal cation. This leads to a larger separation (Δν) compared to the ionic form, typically between 200 and 300 cm⁻¹. 911metallurgist.com

Bidentate: Both oxygen atoms coordinate to the same metal ion. This results in a smaller Δν value compared to the unidentate mode. 911metallurgist.com

Bridging: The carboxylate group links two different metal centers. The Δν value is often similar to that of the bidentate mode. 911metallurgist.com

For lithium carboxylates, studies have proposed that the metal-carboxyl coordination occurs via an asymmetric chelating bidentate bonding model, which involves extensive intermolecular interactions to create a tetrahedral metal center. nih.gov This suggests a relatively small frequency separation (Δν) between the asymmetric and symmetric carboxylate stretching bands.

| Coordination Mode | Description | Frequency Separation (Δν = νas - νs) |

|---|---|---|

| Unidentate | One oxygen atom is coordinated to the metal ion. | Large (e.g., > 200 cm⁻¹) |

| Bidentate (Chelating) | Both oxygen atoms are coordinated to the same metal ion. | Small (e.g., < 100 cm⁻¹) |

| Bridging | Carboxylate group links two metal ions. | Small to Medium (Similar to Bidentate) |

| Ionic | Symmetrical association of cation with both oxygen atoms. | Medium (e.g., ~160-220 cm⁻¹) |

Hydrogen bonding significantly influences the vibrational spectrum. nih.gov In solid-state this compound, strong hydrogen bonds are expected between the carboxylic acid proton of one molecule and the carboxylate oxygen of a neighboring molecule. The presence and strength of these interactions (X-H···Y) can be identified by characteristic shifts in vibrational frequencies. redalyc.org

Generally, the formation of a hydrogen bond leads to:

A decrease in the frequency of the X-H stretching vibration (a "red-shift"), often accompanied by significant band broadening and an increase in intensity. nih.govredalyc.orgjmcs.org.mx

An increase in the frequency of the X-H deformation (bending) vibration. redalyc.orgjmcs.org.mx

For this compound, this would manifest as a broad O-H stretching band at a lower frequency than a non-hydrogen-bonded O-H group. Concurrently, the O-H in-plane and out-of-plane bending modes would shift to higher wavenumbers. These shifts provide direct evidence of the hydrogen-bonded network within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local magnetic environments of atomic nuclei (such as ¹H, ¹³C, and ⁷Li), providing invaluable information on chemical structure, connectivity, and dynamics. bruker.com Both solution-state and solid-state NMR are essential for a complete characterization.

In a suitable solvent (like D₂O), high-resolution ¹H and ¹³C NMR spectra can confirm the molecular structure of this compound.

¹H NMR: Due to the molecular symmetry of the succinate backbone, the four methylene protons (-CH₂-CH₂-) are chemically equivalent. They are expected to produce a single, sharp resonance in the ¹H NMR spectrum. The chemical shift would be in the aliphatic region, typically around 2.4-2.7 ppm. core.ac.uk The acidic proton of the COOH group would be exchangeable with the deuterium (B1214612) in D₂O and thus may not be observed.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show two distinct signals corresponding to the two non-equivalent carbon environments. bhu.ac.in

A signal for the two equivalent methylene carbons (-CH₂-).

A signal for the carboxylate (COO⁻) and carboxylic acid (COOH) carbons. In solution, rapid proton exchange or similar electronic environments might cause these to appear as a single, averaged signal in the downfield region (typically 175-185 ppm).

| Nucleus | Carbon Environment | Predicted Chemical Shift (ppm) | Multiplicity (Coupled) |

|---|---|---|---|

| ¹H | -CH₂-CH₂- | ~ 2.4 - 2.7 | Singlet |

| ¹³C | -CH₂-CH₂- | ~ 30 - 35 | Triplet |

| ¹³C | -COO⁻ / -COOH | ~ 175 - 185 | Singlet |

In the solid state, where molecules are fixed in a lattice, anisotropic interactions broaden NMR signals. bruker.comillinois.edu Specialized techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. spbu.ru Solid-state NMR (ssNMR) is uniquely capable of probing the structural details of crystalline or amorphous materials. iucr.org

¹³C CP/MAS NMR: This is a standard technique for characterizing organic solids. For this compound, it can distinguish between different crystalline forms (polymorphs), as the chemical shifts are highly sensitive to the local packing and electronic environment. nih.gov In the solid state, the carboxylate and carboxylic acid carbons are in distinct environments and would likely give rise to separate signals, providing direct insight into the solid-state structure. For instance, studies on electrolyte decomposition products in lithium-ion batteries have used solid-state ¹³C NMR to identify lithium succinate, with carboxylate peaks observed around 180 ppm. researchgate.net

⁷Li NMR: While the chemical shift range for lithium is narrow, ⁷Li ssNMR can provide information about the coordination environment of the lithium ion. acs.org Different coordination numbers or geometries can result in distinguishable shifts or lineshapes, helping to confirm the bidentate coordination proposed by IR spectroscopy. nih.gov

Heteronuclear Correlation (HETCOR): 2D ssNMR experiments, such as ¹H-¹³C HETCOR, can establish through-space proximities between protons and carbons, confirming the connectivity and providing details about the hydrogen-bonding network and intermolecular packing. researchgate.net

Solid-state NMR is therefore crucial for understanding the precise atomic-level structure, polymorphism, and the nature of the lithium-ion coordination within the solid material. iucr.org

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

The spectroscopic investigation of this compound using ultraviolet-visible (UV-Vis) and photoluminescence (PL) techniques provides insights into its electronic structure and de-excitation pathways.

Electronic Absorption Properties and Excited State Characterization

The electronic absorption properties of this compound are primarily dictated by the succinate anion, as the lithium cation (Li⁺) does not possess chromophoric electrons for transitions in the conventional UV-Vis range (200-800 nm). The succinate moiety itself, being a saturated dicarboxylic acid salt, lacks conjugated π-systems. Consequently, it does not exhibit strong absorption bands in the near-UV or visible regions. libretexts.orgvscht.cz

The primary electronic transitions available to the succinate anion are:

n → π* transitions: These involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms in the carboxylate and carboxylic acid groups) to an anti-bonding π* orbital of the carbonyl group (C=O).

σ → σ* transitions: These higher-energy transitions involve the excitation of electrons from σ bonds (like C-C and C-H) to corresponding anti-bonding σ* orbitals.

These transitions typically occur in the far or vacuum ultraviolet region (<200 nm) and require specialized instrumentation for detection. vscht.cz The absorption spectrum of a related compound, L-valinium succinate, shows no significant peaks in the 200-900 nm range, which is consistent with the absence of a suitable chromophore. nih.gov

Excited-state characterization reveals that upon absorption of high-energy photons, the molecule is promoted to an electronically excited state. For simple aliphatic carboxylates like succinate, these excited states are generally short-lived. The character of the excited state is often localized on the carbonyl group. In more complex systems, solvent polarity can influence the nature of the excited state, sometimes leading to charge-transfer (CT) character, where electron density is significantly redistributed upon excitation. mdpi.com While this compound itself is not expected to have a strong intrinsic charge-transfer excited state, its behavior in different environments could theoretically be influenced by intermolecular interactions.

Investigation of Photophysical Phenomena

The photophysical phenomena of this compound are characterized by the de-excitation pathways available after photo-absorption. Following excitation, the molecule must dissipate the excess energy to return to the ground state. The primary pathways are radiative (e.g., fluorescence, phosphorescence) and non-radiative (e.g., vibrational relaxation, internal conversion).

Given the simple electronic structure of the succinate anion, significant or long-lived photoluminescence (fluorescence) is not anticipated. The excited states of aliphatic carboxylates tend to relax rapidly through non-radiative pathways. Any weak fluorescence would likely be quenched efficiently by molecular vibrations and rotations within the flexible aliphatic chain.

In related studies of more complex systems, photophysical processes such as intramolecular charge transfer (ICT) and subsequent relaxation to twisted-ICT (TICT) states are observed, often driven by diffusive solvation. rsc.org These phenomena lead to characteristic fluorescence signatures, such as emission bands that shift with solvent polarity. However, for this compound to exhibit such behavior, a significant structural rearrangement in the excited state would be required, which is less probable in this simple, non-conjugated structure. The primary mechanism for de-excitation is expected to be rapid internal conversion and vibrational relaxation, dissipating energy as heat to the surrounding environment. Time-resolved photoluminescence studies on similar non-luminescent species would typically show very short-lived decay components, often at the limit of instrumental resolution. northwestern.edu

X-ray Photoelectron Spectroscopy (XPS) and Related Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. psu.eduresearchgate.net

Surface Chemical Composition and Elemental Distribution

An XPS survey scan of a pure this compound sample would be expected to detect peaks corresponding to carbon (C), oxygen (O), and lithium (Li). Hydrogen (H) is not detectable by XPS. The elemental composition can be quantified from the areas of the core-level peaks, corrected by relative sensitivity factors. For an ideal, uncontaminated surface of this compound (C₄H₅LiO₄), the theoretical atomic concentrations can be calculated.

Table 1: Expected Elemental Composition of this compound from XPS

| Element | Formula Count | Theoretical Atomic % (H excluded) |

|---|---|---|

| Carbon (C) | 4 | 44.4% |

| Oxygen (O) | 4 | 44.4% |

This interactive table presents the theoretical atomic percentages of elements detectable by XPS on the surface of pure this compound.

XPS imaging can also be employed to map the lateral distribution of these elements across a surface, which is useful for identifying contamination or assessing the uniformity of a coating. thermofisher.cn For sensitive samples like lithium compounds, which can react with atmospheric components, analysis is often performed using a vacuum transfer module to move the sample from a glove box to the XPS instrument without exposure to air. thermofisher.com

Oxidation State Determination and Bonding Environments

High-resolution XPS spectra of individual elemental peaks provide detailed information about the chemical environment, including oxidation states and functional groups, through the analysis of "chemical shifts" in binding energy. psu.edunist.gov

For this compound, the following features would be anticipated in high-resolution scans:

Li 1s: The lithium peak would appear at a binding energy characteristic of the Li⁺ ion in an ionic bond with oxygen. This confirms its +1 oxidation state. viu.ca

O 1s: The oxygen spectrum would be expected to show components corresponding to the different oxygen environments. The carboxylate group (-COO⁻) and the carboxylic acid group (-COOH) contain oxygens in C=O and C-O bonds. These distinct environments would result in shifted peaks within the O 1s envelope, allowing for their differentiation.

C 1s: The carbon spectrum is particularly informative. It would be expected to be deconvoluted into at least two distinct peaks:

A peak at a higher binding energy corresponding to the two carboxyl carbons (-COO⁻ and -COOH), which are in a higher oxidation state due to their bonds with electronegative oxygen atoms.

A peak at a lower binding energy corresponding to the two aliphatic carbons (-CH₂-CH₂-), which are bonded to carbon and hydrogen. nih.gov

The precise binding energies can be used to confirm the molecular structure and the oxidation states of the constituent atoms.

Table 2: Predicted High-Resolution XPS Peak Assignments for this compound

| Element | Core Level | Predicted Functional Group | Expected Chemical Environment |

|---|---|---|---|

| Lithium | Li 1s | Li⁺ | Ionic bond with carboxylate |

| Oxygen | O 1s | C=O | Carbonyl oxygen in carboxyl groups |

| C-O | Single-bonded oxygen in carboxyl groups | ||

| Carbon | C 1s | O=C-O | Carboxyl carbons |

This interactive table summarizes the expected chemical shifts and corresponding functional groups for this compound in a high-resolution XPS analysis.

Theoretical and Computational Chemistry Investigations on Monolithium Succinate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used due to their favorable balance of accuracy and computational cost, making them suitable for studying a range of molecular properties. nih.gov For monolithium succinate (B1194679), DFT can elucidate its electronic structure, geometry, and spectroscopic features with high precision.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, known as the equilibrium geometry. youtube.comnih.gov For monolithium succinate, this involves determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The succinate anion possesses conformational flexibility due to rotation around the central C-C bond.

Computational studies can map the conformational energy landscape, which describes the energy of the molecule as a function of its geometry. nih.govnih.govresearchgate.netelifesciences.org By systematically rotating the dihedral angles and performing geometry optimizations, different stable conformers (local minima) and the transition states connecting them can be identified. This analysis reveals the relative stability of various conformations and the energy barriers for interconversion between them.

Table 1: Illustrative Conformational Analysis of Succinate Anion This table presents hypothetical data for the relative energies of different conformers of the succinate anion portion of this compound, as would be calculated by DFT.

| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 75.8 |

| Gauche | ~60° | 0.85 | 24.2 |

| Eclipsed (Transition State) | 0° | 5.20 | - |

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. nih.gov

Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be predicted. nih.gov These theoretical spectra for this compound can be compared with experimental data to confirm structural assignments. Key vibrational modes would include the symmetric and asymmetric stretches of the carboxylate group, C-H stretches, and skeletal vibrations of the carbon backbone. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (for ¹H, ¹³C, ⁷Li) and spin-spin coupling constants. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Predicted NMR data serves as a powerful tool for structure elucidation and confirmation.

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic excitations, such as n→π* transitions in the carboxylate groups.

Table 2: Predicted Spectroscopic Data for this compound This table provides hypothetical calculated spectroscopic values for this compound based on typical DFT results for similar organic salts.

| Parameter | Predicted Value | Assignment |

| IR Frequency | 1580 cm⁻¹ | Carboxylate (COO⁻) asymmetric stretch |

| 1415 cm⁻¹ | Carboxylate (COO⁻) symmetric stretch | |

| 2950 cm⁻¹ | C-H stretch | |

| ¹³C NMR Shift | ~180 ppm | Carboxylate Carbon (COO⁻) |

| ~35 ppm | Methylene (B1212753) Carbon (-CH₂-) | |

| UV-Vis λmax | ~210 nm | n→π* transition |

Understanding the electronic structure of a molecule is key to explaining its stability, reactivity, and properties. researchgate.netmdpi.comnih.gov DFT calculations provide detailed information about how electrons are distributed within this compound.

Charge Distribution: Analysis of the calculated electron density allows for the determination of partial atomic charges. In this compound, this would quantify the ionic character of the interaction between the lithium cation (Li⁺) and the succinate anion. It would show a significant positive charge localized on the lithium atom and negative charge distributed across the oxygen atoms of the carboxylate groups.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The energy and spatial distribution of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxylate, while the LUMO may be associated with the carbon backbone or the lithium ion.

Computational methods can accurately predict the thermodynamic properties of molecules, providing insights into their stability and the feasibility of chemical reactions. chemrxiv.orgrsc.orgrsc.org For this compound, calculations can determine key values such as:

Enthalpy of Formation: The standard enthalpy of formation can be calculated, which is a measure of the molecule's intrinsic stability.

Gibbs Free Energy: By including thermal corrections and entropy, the Gibbs free energy can be computed. This is essential for predicting the spontaneity of reactions and determining equilibrium constants.

Reaction Energetics: The thermodynamics of potential reactions involving this compound, such as acid-base reactions or complexation, can be evaluated by calculating the energy change between reactants and products. This helps in understanding its chemical behavior and potential applications.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems, such as a solute in a solvent, over time. chemrxiv.orgresearchgate.netmdpi.com

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound in a solvent (e.g., water), an MD simulation would track the trajectories of the lithium and succinate ions and the surrounding water molecules. mdpi.com This allows for the investigation of:

Solvation Structure: The arrangement of solvent molecules around the lithium cation and the succinate anion can be characterized. Radial distribution functions can be calculated to determine the average distance and number of water molecules in the first and second solvation shells of the ions.

Ion Pairing: MD simulations can reveal the extent to which lithium and succinate ions remain associated as ion pairs in solution versus existing as fully solvated, independent ions.

Transport Properties: The simulations can be used to calculate dynamic properties such as diffusion coefficients for the individual ions, which are related to the mobility of the ions in the solution.

These simulations provide a dynamic picture of the intermolecular forces and motions that govern the behavior of this compound in a realistic, condensed-phase environment. researchgate.net

Conformational Equilibria and Population Distributions

The conformational landscape of this compound is primarily dictated by the rotational flexibility around the central carbon-carbon bond of the succinate anion. Theoretical and computational studies on succinic acid and its monoanion provide significant insights into the probable conformational preferences of this compound. The two principal conformations are the anti (or trans) and gauche forms.

In the anti conformation, the two carboxyl groups are positioned at a 180° dihedral angle to each other, leading to a more linear and extended structure. The gauche conformation, on the other hand, is characterized by a dihedral angle of approximately 60° between the carboxyl groups, resulting in a more folded structure.

Computational studies employing methods such as Density Functional Theory (DFT) have shown that the relative stability of these conformers is highly dependent on the surrounding environment. In the gas phase, the gauche conformer of the succinate monoanion is significantly more stable due to the formation of an intramolecular hydrogen bond. However, in polar solvents, the anti conformer can be stabilized by intermolecular interactions with solvent molecules.

The population distribution of these conformers at equilibrium can be estimated using the Boltzmann distribution, which relates the population of each state to its relative energy and the thermal energy. The relative energies of the conformers can be calculated using various computational chemistry methods.

Table 1: Calculated Relative Energies and Estimated Population Distribution of this compound Conformers at 298 K

| Conformer | Relative Energy (kcal/mol) | Estimated Population (%) |

| gauche | 0.00 | ~ 99.9 |

| anti | ~ 5.0 | < 0.1 |

Note: The data presented in this table is based on theoretical calculations for the succinate monoanion in the gas phase and serves as an estimation for this compound. The actual population distribution in a specific environment may vary.

The energy barrier for rotation between the gauche and anti conformers is also a critical factor in understanding the dynamic equilibrium. Computational studies on succinic acid have estimated this rotational barrier to be in the range of 3-5 kcal/mol. This relatively low barrier suggests that this compound would exhibit considerable conformational flexibility at room temperature, with rapid interconversion between the different conformational states.

Interfacial Chemistry and Solid-Electrolyte Interphase (SEI) Formation Studies

The interfacial behavior of this compound is of particular interest in the context of lithium-ion batteries, where it can be a component of the solid-electrolyte interphase (SEI). The SEI is a passivation layer that forms on the anode surface and plays a crucial role in battery performance and stability. Computational chemistry provides powerful tools to investigate the decomposition of this compound and its contribution to SEI formation at a molecular level.

Computational modeling, particularly using DFT, is instrumental in elucidating the potential decomposition pathways of lithium salts like this compound at the electrode-electrolyte interface. The decomposition process is typically initiated by electron transfer from the anode to the salt or solvent molecules.

For this compound, two primary decomposition pathways are considered plausible based on studies of similar carboxylate species:

Decarboxylation: This pathway involves the loss of a molecule of carbon dioxide (CO2) from the succinate anion. Computational studies on other lithium carboxylates, such as lithium oxalate and formate, have shown that decarboxylation is a common decomposition route. The resulting organic fragment can then undergo further reactions to form various components of the SEI.

Dehydrogenation/Dehydration: This pathway involves the removal of hydrogen atoms or a water molecule from the succinate anion. The resulting unsaturated or cyclic species can then polymerize or react with other electrolyte components to contribute to the SEI layer.

The relative favorability of these pathways can be assessed by calculating the reaction energies and activation barriers for each step. These calculations can guide the understanding of the initial stages of SEI formation.

Table 2: Potential Decomposition Products of this compound in SEI Formation

| Decomposition Pathway | Key Products | Potential Role in SEI |

| Decarboxylation | Lithium carbonate (Li2CO3), various hydrocarbons | Inorganic component, organic/polymeric components |

| Dehydrogenation | Unsaturated carboxylates, lithium oxide (Li2O) | Polymeric components, inorganic component |

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of this compound at the interface between the electrode and the electrolyte. These simulations can provide a dynamic picture of how the salt molecules and their constituent ions arrange themselves near the electrode surface and how they interact with the solvent and other electrolyte components.

MD simulations can reveal key interfacial phenomena, including:

Adsorption and Orientation: this compound ions will adsorb onto the electrode surface, and their preferred orientation will be influenced by electrostatic interactions and the conformational flexibility of the succinate anion. The gauche and anti conformers may exhibit different adsorption behaviors, which could in turn affect their subsequent reactivity.

Solvation Structure: The solvation shell of the lithium and succinate ions at the interface will differ from that in the bulk electrolyte. MD simulations can characterize these changes in solvation, which are crucial for understanding ion transport and reactivity at the interface.

SEI Layer Growth: By incorporating reactive force fields, MD simulations can model the initial stages of SEI formation resulting from the decomposition of this compound. These simulations can provide insights into the morphology, density, and composition of the nascent SEI layer.

Understanding these interfacial phenomena at a molecular level is essential for designing electrolyte formulations that promote the formation of a stable and ionically conductive SEI, which is critical for the development of next-generation lithium-ion batteries.

Solid State Chemistry and Advanced Materials Research

Monolithium Succinate (B1194679) in Electrolyte Systems and Energy Storage Research

The search for safer, more efficient energy storage devices has driven extensive research into solid-state batteries, where solid polymer electrolytes (SPEs) are a key component. The properties of the incorporated lithium salt are crucial for the performance of these electrolytes.

Poly(ethylene oxide) (PEO) is one of the most widely studied polymer hosts for solid-state lithium batteries due to its ability to dissolve lithium salts and its good electrochemical stability. rsc.orgfrontiersin.org The performance of a PEO-based SPE is highly dependent on the nature of the lithium salt used. mdpi.com While salts like LiTFSI and LiClO₄ are common, research has explored a wide variety of anions to optimize properties.

Although direct studies using monolithium succinate as the primary salt in PEO are not widely reported, research on related systems highlights the potential of succinate-based materials. For example, electrolytes have been created using poly(ethylene succinate) as the polymer host with lithium perchlorate (B79767) (LiClO₄) as the salt. acs.org Additionally, modified natural polymers, such as guar (B607891) gum succinate, have been used to create solid polymer electrolyte films, demonstrating the utility of the succinate functional group in designing ion-conductive materials. researchgate.net

A highly relevant area of research involves the use of succinonitrile (B93025) (SN), a derivative of succinic acid, as a plasticizing additive in PEO-based electrolytes. nih.govacs.org Succinonitrile is a plastic crystal that can significantly enhance ionic conductivity, and its addition to PEO/LiTFSI systems has been shown to create highly conductive and dimensionally stable electrolytes. nih.govrsc.orguii.ac.id

The addition of a lithium salt to a semi-crystalline polymer like PEO fundamentally alters the material's structure and transport properties. The lithium cations coordinate with the ether oxygen atoms on the PEO chains, while the anions are distributed within the polymer matrix. This interaction disrupts the regular packing of the PEO chains, leading to a reduction in the degree of crystallinity. acs.orgmdpi.com This increase in the amorphous content is critical, as Li-ion transport in PEO is primarily a cooperative process involving the segmental motion of the polymer chains, a mechanism that is active only in the amorphous phase. rsc.orgmdpi.com

The addition of succinonitrile (SN) to PEO electrolytes has a particularly beneficial effect. SN helps to create ion-transport channels and can decouple ion movement from the polymer's segmental relaxation, leading to a significant increase in ionic conductivity, even at room temperature. rsc.org Studies on PEO-SN composite electrolytes with low LiTFSI salt loading have achieved ionic conductivities as high as 6.20 × 10⁻⁴ S cm⁻¹ at 298 K. rsc.org The presence of SN can also improve the thermal and mechanical stability of the electrolyte. researchgate.net These findings suggest that a salt with a succinate anion could potentially offer similar benefits by influencing the polymer morphology in a favorable way for ion transport.

| Electrolyte Composition | Temperature (K) | Ionic Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| PEO-LiTFSI (Li:EO = 1:20) + 45 wt% SN | 298 | 6.20 × 10⁻⁴ | rsc.org |

| PEO-LiTFSI (Li:EO = 1:20) + 45 wt% SN | 313 | 1.07 × 10⁻³ | rsc.org |

Design Strategies for Enhanced Lithium Storage and Ion Migration

While direct research on this compound as a primary active material for lithium storage is limited, insights can be drawn from the study of related organic carboxylates and the use of succinic acid derivatives as electrolyte additives. Design strategies focus on leveraging the carboxylate functionality to enhance the performance and stability of electrode materials and interfaces within lithium-ion batteries.

One key strategy involves the use of succinic acid derivatives, such as succinic anhydride (B1165640) (SA), as electrolyte additives to form a stable solid electrolyte interphase (SEI) on electrode surfaces. researchgate.netresearchgate.net The SEI is a passivation layer that forms on the anode during the initial charging cycles and is crucial for the long-term stability and performance of the battery. An ideal SEI should be electronically insulating but ionically conductive, allowing for the passage of lithium ions while preventing further decomposition of the electrolyte. mit.edumdpi.com

The addition of succinic anhydride to conventional carbonate-based electrolytes has been shown to improve the cyclic stability of Ni-rich cathodes and silicon anodes. researchgate.netresearchgate.net The anhydride functional group can be readily reduced at the anode surface to form lithium succinate and other carboxylate species. These components contribute to the formation of a more robust and stable SEI layer. This modified SEI can suppress the continuous electrolyte decomposition that leads to capacity fade and poor cycle life. researchgate.net

Theoretical calculations and experimental studies on related carboxylate-based materials suggest that the molecular structure of the organic anion plays a significant role in lithium-ion coordination and transport. The flexibility of the succinate backbone and the polarity of the carboxylate groups can influence the solvation of lithium ions and their mobility within the electrolyte and at the electrode-electrolyte interface. acs.org Computational studies on various lithium salts have provided insights into their solubility and stability, which are critical factors in SEI formation and performance, although specific data for this compound remains scarce. researchgate.net

Table 1: Effect of Succinic Anhydride (SA) Additive on Battery Performance

| Cell Configuration | Electrolyte Additive | Key Improvement | Reference |

| LiNi₀.₈Co₀.₁Mn₀.₁O₂/Li | 5% Succinic Anhydride | Capacity retention improved from 14% to 83% after 200 cycles. | researchgate.net |

| Silicon Thin-Film Electrode | Succinic Anhydride | Enhanced capacity retention and coulombic efficiency. | researchgate.net |

| Li(Ni₀.₄Mn₀.₄Co₀.₂)O₂/Graphite | 1% Succinic Anhydride | Enabled cell operation in ethylene (B1197577) carbonate-free electrolyte and improved high-temperature performance. | researchgate.net |

Surface Science and Self-Assembly Phenomena

The surface properties of this compound and its potential for self-assembly are of interest for creating well-defined interfaces in solid-state batteries. While direct studies on self-assembled this compound layers are not extensively reported, the principles of carboxylate-terminated self-assembled monolayers (SAMs) on various substrates provide a strong basis for understanding their potential behavior.

Formation and Characterization of Self-Assembled Lithium Succinate Layers

Self-assembled monolayers are ordered molecular assemblies that spontaneously form on a substrate. The formation of SAMs with carboxylate terminal groups has been demonstrated on surfaces like gold, where molecules with thiol or other anchoring groups are used to bind to the surface, exposing the carboxylate functionality. conicet.gov.arrsc.orgrsc.org In the context of lithium succinate, one could envision its formation on a lithium or lithium-containing electrode surface through the reaction of succinic acid or its derivatives with the surface.

The formation of such a layer would be driven by the strong interaction between the carboxylate groups and the metal or metal oxide surface. The resulting layer's structure, density, and orientation would depend on factors such as the substrate material, the solvent used for deposition, and the concentration of the succinate species.

Characterization of these layers would employ a suite of surface-sensitive techniques:

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface, confirming the presence of lithium, carbon, and oxygen in the expected ratios for lithium succinate.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the succinate carboxylate groups and their interaction with the surface.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the morphology and molecular arrangement of the self-assembled layer at the nanoscale. nih.gov

Contact Angle Measurements: To assess the surface energy and wettability of the layer, which influences the interface with the electrolyte.

Interfacial Reconstruction and Stability in Solid-State Devices

The interface between the electrode and the electrolyte is a critical determinant of the performance and stability of solid-state batteries. wikipedia.orgflashbattery.techlaserax.com The formation of a well-defined and stable interface, potentially composed of a self-assembled layer of this compound, could address some of the key challenges in solid-state battery technology, such as high interfacial resistance and dendrite growth.

A self-assembled layer of lithium succinate at the electrode surface could serve as an artificial SEI. The properties of this layer, such as its thickness, uniformity, and ionic conductivity, would be crucial. A dense and uniform layer could physically block the electrolyte from reaching the electrode surface, preventing continuous decomposition reactions. mit.edumdpi.com Furthermore, if the layer possesses sufficient ionic conductivity, it would allow for efficient transport of lithium ions between the electrode and the solid electrolyte.

The stability of such an interfacial layer during battery cycling is paramount. The repeated expansion and contraction of the electrode materials during charging and discharging can induce mechanical stress at the interface, potentially leading to cracking or delamination of the SEI. The chemical stability of lithium succinate in the electrochemical environment of the battery is also a key consideration. Its decomposition products could either be beneficial or detrimental to the long-term performance of the cell.

Research on carboxylate-based components in the SEI of conventional lithium-ion batteries indicates that they are common products of electrolyte degradation. mit.edunih.gov The deliberate formation of a controlled lithium succinate layer through self-assembly could be a proactive strategy to engineer a more stable and effective interface compared to the spontaneously formed, often heterogeneous, SEI.

Table 2: Characterization Techniques for Interfacial Layers in Batteries

| Technique | Information Provided | Relevance to Lithium Succinate Layers |

| Electrochemical Impedance Spectroscopy (EIS) | Interfacial resistance, ionic conductivity | To quantify the impact of the succinate layer on Li-ion transport across the interface. |

| X-ray Photoelectron Spectroscopy (XPS) | Chemical composition and evolution of the interface during cycling | To monitor the stability and chemical changes of the lithium succinate layer. nih.gov |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | High-resolution imaging of the interface in its native state | To visualize the structure and integrity of the succinate layer without artifacts from sample preparation. frontiersin.org |

| In-situ/Operando Techniques | Real-time monitoring of interfacial changes during battery operation | To directly observe the dynamic behavior of the lithium succinate interface. |

Mechanistic and Reaction Pathway Investigations

Biochemical and Metabolic Pathways Involving Succinate (B1194679) (Focus on Chemical Transformations)

Succinate is a key metabolic intermediate centrally positioned in several fundamental biochemical pathways. Its chemical transformations are integral to cellular energy production, redox balance, and the biosynthesis of essential molecules.

Succinate Synthesis from Exogenous Precursors and Metabolic Intermediates

Succinate is synthesized in living organisms through multiple pathways, each involving distinct chemical transformations of various precursors. The primary routes of succinate biosynthesis include the tricarboxylic acid (TCA) cycle, the glyoxylate (B1226380) cycle, the GABA shunt, and various anaerobic pathways. frontiersin.orgnih.gov

Tricarboxylic Acid (TCA) Cycle: Under aerobic conditions, the main source of succinate is the TCA cycle, also known as the Krebs cycle. wikipedia.orgnih.gov In this pathway, succinate is formed from succinyl-CoA, a preceding intermediate. This conversion is catalyzed by the enzyme succinyl-CoA synthetase, a reaction that is coupled with substrate-level phosphorylation to generate either adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP). nih.govresearchgate.net The chemical transformation involves the hydrolysis of the high-energy thioester bond in succinyl-CoA, releasing coenzyme A and forming succinate.

Glyoxylate Cycle: In many bacteria, plants, and fungi, the glyoxylate cycle provides an alternative route for succinate synthesis, particularly when subsisting on acetate (B1210297) or other two-carbon compounds. frontiersin.org This pathway bypasses the decarboxylation steps of the TCA cycle. The key enzyme, isocitrate lyase, cleaves isocitrate directly into succinate and glyoxylate. This allows for the net production of succinate, which can then be utilized for biosynthesis or energy production. frontiersin.org

GABA Shunt: The gamma-aminobutyric acid (GABA) shunt is another significant pathway for succinate production, especially in neuronal cells. frontiersin.org This pathway serves as an alternative route from alpha-ketoglutarate (B1197944) to succinate, bypassing succinyl-CoA. It begins with the transamination and decarboxylation of alpha-ketoglutarate to form GABA. GABA is then metabolized to succinic semialdehyde, which is subsequently oxidized by succinic semialdehyde dehydrogenase to yield succinate. frontiersin.org

Anaerobic Pathways: Under anaerobic conditions, some microorganisms utilize the reductive branch of the TCA cycle to produce succinate. frontiersin.orgnih.gov In this pathway, oxaloacetate is reduced to malate, which is then dehydrated to fumarate (B1241708). Finally, fumarate is reduced to succinate by the enzyme fumarate reductase. nih.gov This process is a critical component of anaerobic respiration in these organisms.

A study using 1H NMR on oxygen-deprived rat heart mitochondria investigated succinate synthesis from various exogenous precursors. The highest rate of succinate synthesis was observed with a combination of L-glutamate and oxaloacetate. The study suggested that the succinate produced from alpha-ketoglutarate (formed via transamination of glutamate (B1630785) with oxaloacetate) is more than double that synthesized through the reduction of oxaloacetate.

The following table summarizes the key enzymatic reactions leading to succinate synthesis in the major metabolic pathways.

| Pathway | Precursor | Key Enzyme | Product |

| Tricarboxylic Acid (TCA) Cycle | Succinyl-CoA | Succinyl-CoA synthetase | Succinate |

| Glyoxylate Cycle | Isocitrate | Isocitrate lyase | Succinate and Glyoxylate |

| GABA Shunt | Succinic semialdehyde | Succinic semialdehyde dehydrogenase | Succinate |

| Anaerobic Pathway (Reductive TCA) | Fumarate | Fumarate reductase | Succinate |

Role of Succinate in Cellular Energy Metabolism and Redox Processes

Succinate plays a pivotal role in cellular energy metabolism and redox processes, primarily through its oxidation in the TCA cycle and its function in the electron transport chain (ETC). wikipedia.orgresearchgate.net The oxidation of succinate to fumarate is catalyzed by succinate dehydrogenase (SDH), which is also known as Complex II of the ETC. researchgate.netwikipedia.org This enzymatic reaction is a crucial step in both pathways, directly linking carbohydrate, fat, and protein metabolism to the production of ATP.

During the oxidation of succinate, two hydrogen atoms are removed to form a double bond in fumarate. These electrons are transferred to the flavin adenine (B156593) dinucleotide (FAD) cofactor of SDH, reducing it to FADH2. Subsequently, FADH2 is reoxidized, and the electrons are passed through a series of iron-sulfur clusters within SDH before being transferred to ubiquinone (coenzyme Q) in the ETC. wikipedia.org This transfer of electrons contributes to the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis via oxidative phosphorylation.

The redox potential of the succinate/fumarate couple is a key determinant of the direction of electron flow in the respiratory chain. nih.gov Under certain conditions, such as ischemia followed by reperfusion, the accumulation of succinate can lead to a phenomenon known as reverse electron transport (RET). wikipedia.orgnih.gov In RET, the high concentration of succinate drives the rapid reduction of the ubiquinone pool, causing electrons to flow backward through Complex I of the ETC. This process is a significant source of mitochondrial reactive oxygen species (ROS), such as superoxide. wikipedia.orgnih.gov The generation of ROS is an important aspect of redox signaling but can also lead to oxidative stress and cellular damage if not properly regulated. nih.gov

The following table outlines the key transformations and their significance in energy metabolism and redox processes.

| Process | Substrate | Enzyme/Complex | Product | Significance |

| Succinate Oxidation | Succinate | Succinate Dehydrogenase (Complex II) | Fumarate | Feeds electrons into the electron transport chain for ATP synthesis. |

| Electron Transfer | FADH2 (within SDH) | Iron-Sulfur Clusters | Reduced Ubiquinone | Contributes to the proton motive force for oxidative phosphorylation. |

| Reverse Electron Transport | Reduced Ubiquinone | Complex I | Superoxide (ROS) | Can lead to oxidative stress under conditions of high succinate accumulation. |

Chemical Reaction Mechanisms and Kinetics

The formation of monolithium succinate involves the reaction of succinic acid, a dicarboxylic acid, with a lithium-containing base. Understanding the mechanism and kinetics of this salt formation is crucial for controlling the reaction and obtaining the desired product with high purity and yield.

Investigation of Mechanistic Aspects via Computational Analysis (e.g., Transition State Characterization)

Computational chemistry, particularly density functional theory (DFT), can be employed to model this reaction and characterize the transition state. acs.org The reaction would likely proceed as follows:

Reactant Complex Formation: The lithium hydroxide (B78521) approaches one of the carboxylic acid groups of succinic acid, forming an initial reactant complex stabilized by hydrogen bonding and electrostatic interactions.

Proton Transfer and Transition State: The hydroxide ion abstracts a proton from the carboxylic acid group. The transition state for this step would involve the partial breaking of the O-H bond in the carboxylic acid and the partial formation of the O-H bond in the resulting water molecule. Simultaneously, the Li-O bond in lithium hydroxide would be breaking, and an ionic interaction between the lithium cation and the newly formed succinate anion would be developing. Computational analysis would focus on determining the geometry and energy of this transition state.

Product Complex Formation: After the proton transfer is complete, an ion pair is formed, consisting of the this compound and a molecule of water. These would initially form a product complex.

The characterization of the transition state would provide valuable information about the activation energy of the reaction, which is a key parameter in determining the reaction rate. Factors such as the solvent environment would also significantly influence the reaction pathway and energetics, and these can be incorporated into computational models.

Studies on Kinetic versus Thermodynamic Control in Salt Formation

The concept of kinetic versus thermodynamic control is relevant when a reaction can lead to more than one product. libretexts.orgwikipedia.org In the case of succinic acid, which has two carboxylic acid groups, the formation of this compound versus dilithium (B8592608) succinate could be subject to kinetic or thermodynamic control, depending on the reaction conditions.

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is likely to be under kinetic control. libretexts.orgmasterorganicchemistry.com This means the product that is formed faster will be the major product. The first deprotonation of succinic acid to form this compound is expected to be faster than the second deprotonation due to the electrostatic repulsion from the already formed carboxylate anion, which makes the second proton less acidic. libretexts.org Therefore, under kinetically controlled conditions, this compound would be the favored product.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, and the most stable product will be the major product. wikipedia.orgmasterorganicchemistry.com This is known as thermodynamic control. The dilithium succinate, where both carboxylic acid groups are deprotonated, is likely the more thermodynamically stable product in the presence of sufficient base, as it represents the complete neutralization of the acid.

The choice of reaction conditions can therefore be used to selectively synthesize either the monolithium or dilithium salt.

The following table summarizes the expected outcomes under kinetic and thermodynamic control for the reaction of succinic acid with a lithium base.

| Control Type | Reaction Conditions | Favored Product | Rationale |

| Kinetic Control | Low Temperature, Short Reaction Time | This compound | The first deprotonation has a lower activation energy and is therefore faster. |

| Thermodynamic Control | High Temperature, Long Reaction Time | Dilithium Succinate | The fully neutralized salt is the more stable product at equilibrium. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing monolithium succinate with high purity, and how are critical parameters optimized?

- Methodological Answer : Synthesis typically involves neutralizing succinic acid with lithium hydroxide under controlled stoichiometric conditions. Key parameters include reaction temperature (40–80°C), solvent selection (e.g., aqueous or ethanol-water mixtures), and pH control (~7–9) to prevent lithium carbonate formation. Post-synthesis purification via recrystallization or vacuum filtration is recommended. Characterization via FTIR (C=O stretch at ~1700 cm⁻¹), XRD (to confirm crystalline structure), and ICP-OES (for lithium content verification) ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- FTIR : Identifies carboxylate anion symmetry (asymmetric stretching ~1560 cm⁻¹, symmetric ~1410 cm⁻¹).

- NMR : ¹H NMR (δ ~2.5–2.7 ppm for CH₂ groups) and ⁷Li NMR (to study lithium coordination environments).

- TGA/DSC : Evaluates thermal stability (decomposition onset ~250°C) and phase transitions.

- HPLC : Quantifies residual succinic acid or lithium hydroxide impurities .

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

- Methodological Answer : Adopt standardized protocols with explicit details on reagent ratios, stirring rates, and drying conditions (e.g., vacuum drying at 60°C for 12 hours). Cross-validate results using interlaboratory studies and share raw data (e.g., crystallography files) via repositories like Zenodo. Reference materials should be characterized via round-robin testing .

Advanced Research Questions

Q. How can a Design of Experiments (DoE) approach optimize this compound synthesis for specific applications (e.g., battery electrolytes)?

- Methodological Answer : Implement a 3³ full factorial design to analyze interactions between:

- Factors : Lithium hydroxide concentration (0.8–1.2 M), reaction time (2–6 hours), and solvent ratio (water:ethanol = 1:1 to 1:3).

- Responses : Yield, crystallinity (XRD peak intensity), and ionic conductivity.

- Statistical Analysis : Use ANOVA to identify significant factors (e.g., solvent ratio dominates crystallinity, p < 0.05) and response surface methodology (RSM) to pinpoint optimal conditions .

Q. What strategies resolve contradictions in reported conductivity values of this compound-based electrolytes?

- Methodological Answer : Conduct meta-analysis of literature data to identify variables causing discrepancies (e.g., moisture content, electrode polarization effects). Replicate studies under controlled humidity (<10 ppm H₂O) using impedance spectroscopy with blocking electrodes. Apply the Meyer-Neldel rule to correlate conductivity with activation energy and defect concentration .

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in solid-state ion conduction mechanisms?

- Methodological Answer : Use density functional theory (DFT) to model lithium migration pathways and energy barriers. Cluster models of succinate-Li⁺ coordination (e.g., bidentate vs. monodentate binding) can explain ionic mobility differences. Validate predictions with quasi-elastic neutron scattering (QENS) experiments .

Q. What systematic approaches identify this compound’s degradation products under high-voltage battery cycling?

- Methodological Answer : Combine accelerated aging tests (e.g., 4.5 V vs. Li/Li⁺, 60°C) with LC-MS and in situ Raman spectroscopy to detect succinate oxidation byproducts (e.g., maleic acid). Use multivariate analysis (PCA) to correlate degradation pathways with cycling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.